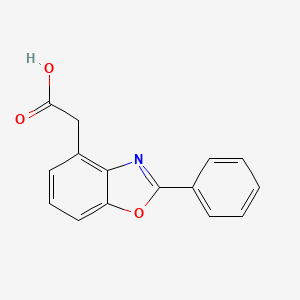

4-Benzoxazoleacetic acid, 2-phenyl-

Description

Historical Context and Significance of Benzoxazole (B165842) Core in Medicinal Chemistry Research

The benzoxazole scaffold, a heterocyclic aromatic organic compound formed by the fusion of a benzene (B151609) and an oxazole (B20620) ring, is a privileged structure in the realm of medicinal chemistry. nih.gov Its importance stems from its presence in a wide array of both naturally occurring and synthetic molecules that exhibit a broad spectrum of biological activities. nih.govresearchgate.net Historically, the structural similarity of the benzoxazole nucleus to endogenous purines like adenine (B156593) and guanine (B1146940) has made it a compelling candidate for interaction with various biological receptors and enzymes. nih.gov This has led to the development of numerous benzoxazole-containing compounds with applications as antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents, among others. nih.govnih.govnih.gov Marketed drugs such as the non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen (B1668000) and flunoxaprofen (B1672895) underscore the therapeutic relevance of this heterocyclic system. researchgate.net The versatility of the benzoxazole core allows for functionalization at various positions, enabling chemists to modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, thus maintaining its status as a focal point in drug discovery research. nih.gov

Overview of the Chemical Class: Benzoxazoleacetic Acid Scaffold

The benzoxazoleacetic acid scaffold is a specific class of benzoxazole derivatives characterized by an acetic acid group attached to the benzoxazole core. This addition introduces a carboxylic acid moiety, which can significantly influence the molecule's solubility, polarity, and ability to interact with biological targets, often through hydrogen bonding and ionic interactions.

A notable example from this class is benoxaprofen, chemically known as 2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid. It was developed as a potent anti-inflammatory and antipyretic agent. derpharmachemica.com The research surrounding benoxaprofen and its analogs has provided valuable insights into the structure-activity relationships (SAR) of this scaffold, highlighting the importance of the substitution pattern on both the phenyl ring at the 2-position and the benzoxazole nucleus itself. derpharmachemica.com The acetic acid side chain, in particular, is a key pharmacophoric feature, often crucial for the observed biological activity.

Research Trajectories for 4-Benzoxazoleacetic acid, 2-phenyl- and Its Structural Analogs

Direct and extensive research specifically on 4-Benzoxazoleacetic acid, 2-phenyl- is notably limited in publicly available scientific literature. This suggests that this particular isomer has not been a primary focus of investigation compared to its structural counterparts. One study that synthesized and evaluated a series of 2-substituted 4- and 7-benzoxazoleacetic acids for anti-inflammatory activity reported that 2-phenyl-4-benzoxazoleacetic acid exhibited insignificant activity in the carrageenan-induced rat paw edema assay. This might explain the sparse research interest in this specific molecule.

In contrast, significant research has been conducted on its structural analogs, particularly those with the acetic acid moiety at the 5-position of the benzoxazole ring. These studies offer valuable insights into the potential of this chemical class.

Anticancer Research: A series of 2-aryl-5-benzoxazoleacetic acid derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. researchgate.net For instance, certain derivatives have shown promising results against human breast cancer (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. researchgate.net The presence of the acetic acid group at the fifth position was found to enhance cytotoxic activity. nih.gov

| Compound/Analog | Cell Line | Activity (IC₅₀ in µM) | Reference |

| 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid | HCT-116 | - | researchgate.net |

| 2-(4-Methoxyphenyl)-5-benzoxazoleacetic acid | MCF-7 | - | researchgate.net |

Anti-inflammatory and Anti-psoriatic Research: Following the legacy of benoxaprofen, research into the anti-inflammatory properties of benzoxazoleacetic acid derivatives continues. A study on 2-(4-chlorophenyl)-5-benzoxazoleacetic acid (CBA) demonstrated its potential in reducing inflammatory and psoriatic symptoms in a mouse model. nih.gov This highlights the therapeutic potential of this scaffold beyond simple inflammation, extending to immune-mediated skin diseases. nih.govnih.gov

Antimicrobial Research: While not the primary focus for the acetic acid derivatives, the broader family of 2-phenyl-benzoxazoles has been investigated for antimicrobial properties. For example, a series of Schiff's bases derived from 4-(benzoxazol-2-yl)-phenylamine showed antibacterial and antifungal activity. derpharmachemica.com This suggests that with appropriate structural modifications, the benzoxazoleacetic acid scaffold could also be explored for antimicrobial applications.

Interdisciplinary Research Potential

The diverse biological activities exhibited by the structural analogs of 4-Benzoxazoleacetic acid, 2-phenyl- underscore the significant interdisciplinary research potential of this chemical family. The demonstrated anticancer, anti-inflammatory, and antimicrobial properties open avenues for collaborative research across medicinal chemistry, pharmacology, molecular biology, and materials science.

The ability of the benzoxazole core to be readily synthesized and functionalized makes it an attractive platform for developing novel therapeutic agents. nih.govckthakurcollege.net For instance, the anti-inflammatory and immunomodulatory effects of certain derivatives suggest potential applications in treating a range of autoimmune and inflammatory disorders. nih.govnih.gov The cytotoxic properties of other analogs warrant further investigation in oncology, potentially leading to the development of new anticancer drugs. researchgate.netnih.gov

Furthermore, the core structure can be explored for applications beyond medicine. The photophysical properties of some benzoxazole derivatives have led to their use as fluorescent probes and whitening agents, indicating a potential for research in materials science and analytical chemistry. nih.gov The development of sustainable and efficient synthesis methods for these compounds also represents an active area of research at the intersection of organic chemistry and green chemistry. ckthakurcollege.net

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenyl-1,3-benzoxazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-13(18)9-11-7-4-8-12-14(11)16-15(19-12)10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNANQWCCWFQRMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209547 | |

| Record name | 4-Benzoxazoleacetic acid, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60723-67-3 | |

| Record name | 4-Benzoxazoleacetic acid, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060723673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzoxazoleacetic acid, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-phenyl-1,3-benzoxazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Benzoxazoleacetic Acid, 2 Phenyl and Its Analogs

Classical and Oxidative Coupling Approaches in Benzoxazole (B165842) Formation

Traditional methods for benzoxazole synthesis have long been established, primarily relying on condensation and cyclization reactions. These methods, while effective, often require harsh conditions and may not align with modern principles of green chemistry.

Lead tetraacetate (LTA) is a versatile oxidizing agent that has been effectively employed in the synthesis of benzoxazole derivatives. juniperpublishers.com It facilitates oxidative cyclization, a key step in forming the benzoxazole ring. One notable application involves the synthesis of 2-substituted benzoxazole acetic acid derivatives through an oxidative coupling reaction. This process typically involves the reaction of a substituted aminophenol, such as methyl-3-amino-4-hydroxyphenylacetate, with an aldehyde in the presence of LTA. nih.gov The reaction proceeds through the formation of an intermediate that subsequently undergoes cyclization and aromatization to yield the benzoxazole product. juniperpublishers.comnih.gov Further hydrolysis of the resulting ester furnishes the desired benzoxazoleacetic acid derivative. nih.gov

The utility of LTA extends to various oxidative transformations, including the cleavage of 1,2-diols and the oxidative decarboxylation of carboxylic acids. juniperpublishers.comresearchgate.net In the context of benzoxazole synthesis, its primary role is to promote the intramolecular cyclization of a Schiff base intermediate, formed from the condensation of an aminophenol and an aldehyde.

A cornerstone of classical benzoxazole synthesis is the condensation reaction between 2-aminophenols and carboxylic acids or their derivatives. derpharmachemica.comorganic-chemistry.org This method is widely used for the preparation of 2-arylbenzoxazoles. ckthakurcollege.net A common approach involves the direct condensation of a 2-aminophenol (B121084) with a carboxylic acid, such as p-aminobenzoic acid, often catalyzed by a dehydrating agent like polyphosphoric acid. derpharmachemica.comresearchgate.net

The general mechanism involves the initial formation of an amide intermediate, followed by an intramolecular cyclodehydration to form the benzoxazole ring. While effective, these reactions often necessitate high temperatures and strongly acidic conditions to drive the dehydration process. ckthakurcollege.netamazonaws.com Variations of this method employ carboxylic acid derivatives like acyl chlorides, esters, or orthoesters to achieve the synthesis under milder conditions. organic-chemistry.org

| Method | Precursors | Catalyst/Reagent | Key Features |

| Lead Tetraacetate-Mediated Cyclization | Methyl-3-amino-4-hydroxyphenylacetate, Aldehydes | Lead Tetraacetate (LTA) | Oxidative coupling and cyclization. |

| Condensation Reaction | o-aminophenol, p-amino benzoic acid | Polyphosphoric acid | High-temperature condensation and dehydration. |

Advanced and Sustainable Synthetic Strategies

In response to the growing demand for environmentally friendly chemical processes, a range of advanced and sustainable synthetic methodologies have been developed for benzoxazole synthesis. These methods often offer advantages such as shorter reaction times, higher yields, and the use of less hazardous reagents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. sciforum.net In the synthesis of benzoxazole derivatives, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. eurekaselect.comresearchgate.net This technique is applicable to the condensation of 2-aminophenols with aldehydes, carboxylic acids, and nitriles. eurekaselect.comresearchgate.net

For instance, the microwave-assisted condensation of 2-aminophenol with aromatic aldehydes in the presence of an oxidant like iodine can efficiently produce 2-arylbenzoxazoles under solvent-free conditions. scienceandtechnology.com.vn This approach not only enhances the reaction rate but also aligns with the principles of green chemistry by minimizing solvent waste. sciforum.netscienceandtechnology.com.vn The internal and uniform heating provided by microwaves facilitates a more efficient energy transfer to the reacting molecules, leading to faster reaction rates. eurekaselect.com

Ultrasound irradiation and mechanochemistry represent alternative energy sources for promoting chemical reactions. Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to create localized high-temperature and high-pressure zones, which can enhance reaction rates and yields. ias.ac.innih.gov This method has been successfully applied to the synthesis of benzoxazole derivatives from o-aminocardanol and aromatic aldehydes using a heterogeneous catalyst like Indion 190 resin. ias.ac.in The use of ultrasound can also facilitate catalyst reactivation. ias.ac.in

Mechanochemical synthesis, which involves grinding solid reactants together, offers a solvent-free approach to chemical synthesis. mdpi.com The synthesis of 2-arylbenzoxazole derivatives has been achieved through the condensation of 4-O-alkylated benzaldehyde (B42025) derivatives with 2-aminophenol, followed by a cyclocondensation step, with mechanochemical methods providing excellent yields comparable to conventional and other green methods. mdpi.com

| Green Chemistry Approach | Energy Source | Typical Reactants | Key Advantages |

| Microwave-Assisted Synthesis | Microwave Irradiation | 2-aminophenol, Aromatic aldehydes | Rapid heating, shorter reaction times, often solvent-free. eurekaselect.comscienceandtechnology.com.vn |

| Ultrasound-Assisted Synthesis | Ultrasonic Waves | o-aminocardanol, Aromatic aldehydes | Enhanced reaction rates, milder conditions. ias.ac.innih.gov |

| Mechanochemical Synthesis | Mechanical Grinding | 4-O-alkylated benzaldehydes, 2-aminophenol | Solvent-free, high yields. mdpi.com |

Deep eutectic solvents (DESs) have gained significant attention as green and sustainable alternatives to traditional volatile organic solvents. rsc.orgrsc.org These solvents are typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor. rsc.org In the context of benzoxazole synthesis, DESs can act as both the solvent and the catalyst. nih.govresearchgate.net

A novel and efficient methodology for the arylation of benzoxazoles with aromatic aldehydes has been developed using a deep eutectic solvent as a catalyst. rsc.orgnih.gov For example, a DES composed of zinc chloride and ethylene (B1197577) glycol has been shown to be an effective catalyst for the C2-arylation of benzoxazole with benzaldehyde, providing high yields in the absence of other additives and organic solvents. nih.govresearchgate.net A significant advantage of this protocol is the easy recovery and reuse of the DES without a significant loss of catalytic activity. rsc.orgnih.gov

Catalytic Systems in the Synthesis of 2-Phenylbenzoxazoleacetic Acid and Analogs

The construction of the 2-phenylbenzoxazole (B188899) core is a key step in the synthesis of 4-benzoxazoleacetic acid, 2-phenyl-. Various catalytic systems have been developed to facilitate this transformation, offering advantages in terms of efficiency, selectivity, and environmental impact.

Transition Metal-Catalyzed Oxidative Cyclization (e.g., Copper, Palladium)

Transition metal catalysis, particularly with copper and palladium, has proven to be a powerful tool for the synthesis of 2-arylbenzoxazoles. These methods often involve the intramolecular cyclization of precursor molecules.

Copper-Catalyzed Synthesis:

Copper catalysts are widely employed for the formation of benzoxazoles. One common approach involves the copper-catalyzed intramolecular cyclization of ortho-haloanilides. This method is believed to proceed through an oxidative insertion/reductive elimination pathway involving Cu(I)/Cu(III) intermediates. The reaction of o-bromoanilines with acyl chlorides in the presence of a copper catalyst provides a one-pot synthetic route to 2-arylbenzoxazoles. organic-chemistry.org Furthermore, a novel and straightforward intramolecular cyclization of glycine (B1666218) derivatives to 2-substituted benzoxazoles has been achieved through copper-catalyzed oxidative C-H/O-H cross-coupling. rsc.org

A new and efficient synthesis of 2-arylbenzoxazoles has been described using a copper N-heterocyclic carbene (NHC) complex. This protocol facilitates the intramolecular coupling cyclization of 2-haloanilides in good to excellent yields. ebrary.net The combination of a Brønsted acid and copper iodide (CuI) has also been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones to yield various 2-substituted benzoxazoles. researchgate.net

Palladium-Catalyzed Synthesis:

Palladium catalysts are also highly effective in the synthesis of benzoxazoles. Palladium-catalyzed reactions between o-aminophenol and isocyanides can produce 2-aminobenzoxazoles. ijpbs.com A novel palladium-catalyzed and copper-mediated oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles, proceeding through the cascade formation of C-N and C-O bonds. rsc.orgnih.gov Additionally, palladium-catalyzed C-H activation has been utilized for the ortho-arylation of 2-arylbenzoxazoles. researchgate.net Research has also demonstrated a versatile protocol for the ortho-C-H coupling of phenylacetic acids using a palladium catalyst, which is a significant step towards the direct synthesis of compounds like 4-benzoxazoleacetic acid, 2-phenyl-. nih.gov An oxidant-dependent switchable reaction has been observed in the palladium-catalyzed reactions of O-homoallyl benzimidates, leading to either aza-Wacker cyclization or oxidative dimerization. organic-chemistry.org

Table 1: Comparison of Transition Metal Catalysts in 2-Phenylbenzoxazole Synthesis

| Catalyst System | Precursors | Key Features |

|---|---|---|

| Copper Iodide (CuI) / 1,10-Phenanthroline | ortho-haloanilides | Believed to proceed via a Cu(I)/Cu(III) manifold. organic-chemistry.org |

| Copper-NHC Complex | 2-haloanilides | Simple and efficient protocol without complex ligands or bases. ebrary.net |

| Palladium Catalyst | o-aminophenol and Isocyanides | Produces 2-aminobenzoxazole (B146116) derivatives. ijpbs.com |

| Palladium/Copper | Enaminones and Alkynes | Cascade oxidative cyclization forming C-N and C-O bonds. rsc.orgnih.gov |

| Palladium Acetate | Phenylacetic acids and Aryltrifluoroborates | Enables ortho-C-H coupling of phenylacetic acids. nih.gov |

Heterogeneous Catalysis (e.g., TiO₂, ZrO₂, Magnetic Nanocatalysts)

Heterogeneous catalysis offers significant advantages, including ease of catalyst separation, reusability, and often milder reaction conditions, contributing to more sustainable synthetic processes.

TiO₂–ZrO₂ Composites:

A TiO₂–ZrO₂ composite has been reported as a facile, expeditious, and recyclable catalyst for the synthesis of 2-aryl substituted benzoxazole derivatives. This catalyst facilitates the reaction between 2-aminophenol and aromatic aldehydes in acetonitrile (B52724) at 60 °C, with reaction times as short as 15–25 minutes and yielding products in the range of 83–93%. nih.gov

Magnetic Nanocatalysts:

Magnetic nanocatalysts have emerged as a highly efficient and green alternative for benzoxazole synthesis. These catalysts can be easily recovered from the reaction mixture using an external magnet.

Ag@Fe₂O₃ Core-Shell Nanocatalyst: This nanocatalyst has been developed for the one-pot condensation of substituted aromatic aldehydes and 2-aminophenol at room temperature, affording 2-phenylbenzoxazole and its derivatives in high yields (88-97%). ckthakurcollege.net

Fe₃O₄-supported Lewis Acidic Ionic Liquid (LAIL@MNP): This magnetic nanomaterial catalyzes the condensation reaction between 2-aminophenols and aromatic aldehydes under solvent-free ultrasound irradiation, providing a green and rapid method for benzoxazole synthesis. nih.gov The reaction completes in 30 minutes with yields up to 90%. nih.gov

Palladium-supported Magnetic Nanocatalyst: A palladium-supported nanocatalyst, [SMNP@GLP][Cl], has been used for the one-pot synthesis of 2-phenylbenzoxazole from 2-aminophenol and aldehydes in the presence of oxygen. This catalyst is reusable for up to six consecutive runs without significant loss of efficiency. nih.gov

Table 2: Performance of Heterogeneous Catalysts in 2-Phenylbenzoxazole Synthesis

| Catalyst | Reaction Conditions | Yield (%) | Key Advantages |

|---|---|---|---|

| TiO₂–ZrO₂ | Acetonitrile, 60 °C, 15-25 min | 83-93 | Green, rapid, and reusable. nih.gov |

| Ag@Fe₂O₃ | Room temperature | 88-97 | Environmentally friendly, high yield. ckthakurcollege.net |

| LAIL@MNP | Solvent-free, ultrasound, 70 °C, 30 min | up to 90 | Green, rapid, recyclable catalyst. nih.gov |

| Pd-supported [SMNP@GLP][Cl] | DMF, O₂, 80 °C, 18 h | 83-95 | Reusable, good to excellent yields. nih.gov |

Organocatalysis and Biocatalysis Approaches

Organocatalysis:

Organocatalysis provides a metal-free alternative for the synthesis of benzoxazoles. N-Heterocyclic Carbenes (NHCs) have been successfully employed as organocatalysts. An NHC-catalyzed intramolecular cyclization of aldimines, generated from 2-aminophenols and aromatic aldehydes, yields 2-arylbenzoxazoles under mild conditions. organic-chemistry.org This method demonstrates the versatility of NHCs in promoting reactions that are traditionally catalyzed by transition metals. researchgate.netnih.govbeilstein-journals.orgnih.gov The direct organocatalytic chemoselective synthesis of benzoxazole-triazoles has also been reported, highlighting the potential of metal-free approaches for constructing complex heterocyclic systems. dntb.gov.ua

Biocatalysis:

While specific biocatalytic methods for the synthesis of 4-benzoxazoleacetic acid, 2-phenyl- are not extensively reported, the broader field of biocatalysis offers promising avenues for future development. Enzyme-catalyzed reactions can offer high selectivity and operate under mild, environmentally benign conditions. The application of enzymes for the construction of the benzoxazole core or for the functionalization of pre-existing benzoxazole structures represents a key area for future research.

Synthetic Diversification and Analog Generation

The generation of analogs of 4-benzoxazoleacetic acid, 2-phenyl- is crucial for structure-activity relationship studies and the development of new therapeutic agents or materials. This involves strategic functionalization of the benzoxazole ring and the preparation of various derivatives, including prodrugs.

Strategic Functionalization at Benzoxazole Ring Positions

The functionalization of the benzoxazole ring allows for the fine-tuning of the molecule's properties. Various positions on the benzoxazole core (C4, C5, C6, and C7) can be targeted for modification.

One study reported the synthesis of 2-substituted benzoxazole acetic acid derivatives where the presence of an acetic acid group at the fifth position of the benzoxazole moiety was found to enhance cytotoxic activity against cancer cell lines. nih.gov This highlights the importance of substitution at the C5 position. Another study described the synthesis of novel 2-(3,4-disubstituted phenyl)benzoxazole derivatives with substitutions at the 5-position of the benzoxazole ring, which were evaluated for their antiproliferative and antibacterial activities. mdpi.com The synthesis of glycosyl benzoxazole analogs with 4-methyl and 5-chloro substituents on the benzoxazole ring has also been reported, with these compounds showing inhibitory activity against cholinesterases. nih.gov

Transition metal-catalyzed C-H activation strategies are increasingly being explored for the direct functionalization of the benzoxazole ring, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. researchgate.net

Table 3: Examples of Functionalized 4-Benzoxazoleacetic acid, 2-Phenyl- Analogs

| Position of Functionalization | Substituent | Reported Activity/Application |

|---|---|---|

| C5 | Acetic acid | Enhanced cytotoxic activity. nih.govcore.ac.uk |

| C5 | Hydrogen, Chlorine, Bromine | Antiproliferative and antibacterial activities. mdpi.com |

| C4, C5 | Methyl, Chloro | Cholinesterase inhibition. nih.gov |

Preparation of Esters and Other Prodrug Forms

The carboxylic acid group of 4-benzoxazoleacetic acid, 2-phenyl- provides a convenient handle for the preparation of prodrugs, which can improve the pharmacokinetic properties of the parent compound. Esterification is a common prodrug strategy for carboxylic acids. nih.gov

The synthesis of methyl 2-(2-(4-chlorophenyl)benzo[d]oxazol-5-yl)acetate has been reported, which serves as a prodrug for the corresponding carboxylic acid. nih.gov The synthesis involved the reaction of methyl 2-(3-amino-4-hydroxyphenyl)acetate with 4-chlorobenzaldehyde, followed by oxidative cyclization. nih.gov The free carboxylic acid was then obtained by hydrolysis of the methyl ester. nih.gov

Beyond simple esters, other prodrug strategies for carboxylic acids include the formation of amides, thioesters, carbonates, and carbamates. ebrary.netnih.govresearchgate.net These approaches can offer different release profiles and physicochemical properties. For instance, carbamate (B1207046) prodrugs have been utilized to enhance the stability and membrane permeability of drugs. nih.gov Thioesters, while less common as prodrugs, are important biological intermediates and their synthesis from carboxylic acids is well-established. researchgate.net The choice of prodrug moiety can be tailored to achieve specific therapeutic objectives.

Table 4: Potential Prodrug Strategies for 4-Benzoxazoleacetic acid, 2-Phenyl-

| Prodrug Linkage | General Structure | Potential Advantages |

|---|---|---|

| Ester | R-COOR' | Well-established, tunable hydrolysis rates. nih.govresearchgate.net |

| Amide | R-CONR'R'' | Generally more stable than esters. nih.gov |

| Thioester | R-COSR' | Biologically relevant, reactive acylating agents. researchgate.net |

| Carbonate | R-O-CO-OR' | Can improve water solubility. ebrary.net |

| Carbamate | R-O-CO-NR'R'' | Can enhance stability and membrane permeability. nih.gov |

Structure Activity Relationship Sar Studies of Benzoxazoleacetic Acid Scaffold

Systematic Modification of Substituent Groups at Benzoxazole (B165842) Ring Positions

The benzoxazole ring system offers several positions (5, 6, and 7) for substitution, and modifications at these sites can significantly influence the molecule's physicochemical properties and biological interactions. Research on various benzoxazole derivatives has established that the nature and position of substituents are critical determinants of activity. nih.gov

Substitutions at positions 2 and 5 of the benzoxazole ring have often been found to be the most critical for biological activity. nih.gov For the 2-phenyl-4-benzoxazoleacetic acid scaffold, while position 2 is defined, modifications on the fused benzene (B151609) ring are key. For instance, introducing electron-withdrawing groups such as halogens (e.g., chloro, bromo) or trifluoromethyl (CF₃) groups can enhance lipophilicity and potentially improve cell membrane permeability and binding affinity to target proteins. researchgate.netresearchgate.net Conversely, electron-donating groups like methoxy (B1213986) or methyl groups can alter the electron density of the ring system, which may affect interactions with biological targets.

Studies on related benzoxazole structures have shown that substituents at the 6-position can also be favorable for certain biological activities, such as analgesic and anti-inflammatory effects. jocpr.com For example, the introduction of an acyl group at this position has been linked to potent activity. jocpr.com The systematic placement of various functional groups allows for a detailed mapping of the steric and electronic requirements for optimal biological response.

Correlation Between Molecular Architecture and Biological Potency

A direct correlation exists between the specific molecular architecture of 2-phenyl-4-benzoxazoleacetic acid derivatives and their observed biological potency. The type and location of substituents dictate how the molecule fits into and interacts with the active site of a biological target, such as an enzyme or receptor.

For example, in the context of anticancer activity, the addition of specific substituents to the benzoxazole ring can dramatically alter cytotoxicity. nih.gov Studies on other benzoxazole series have demonstrated that introducing groups that can participate in hydrogen bonding or that possess specific electronic properties can lead to enhanced antiproliferative effects. researchgate.net The table below summarizes hypothetical SAR trends for 2-phenyl-4-benzoxazoleacetic acid derivatives based on established principles from related compound series.

| Modification Site | Substituent | Observed/Expected Impact on Biological Potency | Reference Principle |

| Benzoxazole Ring (Position 5/6) | Electron-Withdrawing (e.g., -Cl, -CF₃) | Often enhances activity (e.g., anticancer, antimicrobial) by increasing lipophilicity and target interaction. | researchgate.netresearchgate.net |

| Benzoxazole Ring (Position 5/6) | Electron-Donating (e.g., -OCH₃, -CH₃) | Variable effects; can either increase or decrease potency depending on the specific target and steric hindrance. | researchgate.net |

| 2-Phenyl Ring (various positions) | Methoxy (-OCH₃) | Can maintain or improve activity, depending on the position (ortho, meta, para) and the target cell line. | nih.gov |

| 2-Phenyl Ring (various positions) | Halogens (-F, -Cl, -Br) | Generally leads to an increase in potency against various cancer cell lines. | nih.gov |

| 4-Acetic Acid Moiety | Esterification or Amidation | Modifies solubility and cell permeability; can act as a prodrug strategy, potentially altering potency and duration of action. | rsc.org |

It has been noted in studies of 2-aryl-4H-3,1-benzoxazin-4-ones, a related structural class, that a nitro substituent significantly impacts cell cycle distribution and inhibitory activity against certain enzymes. nih.gov This suggests that strong electron-withdrawing groups can impart potent, specific biological effects.

Identification of Pharmacophoric Features and Essential Structural Elements

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. For the 2-phenyl-4-benzoxazoleacetic acid scaffold, several key pharmacophoric elements can be identified.

The Benzoxazole Core: This planar, heterocyclic ring system is the fundamental pharmacophoric unit. nih.gov Its aromatic nature allows for π-π stacking interactions with aromatic amino acid residues in a target's binding pocket. The nitrogen atom in the oxazole (B20620) ring is particularly important, as it can act as a hydrogen bond acceptor and is crucial for activities like metal ion chelation, which is a mechanism for antimicrobial action in some benzoxazoles. nih.gov

The 4-Acetic Acid Side Chain: The carboxylic acid group is a key hydrophilic and ionizable feature. At physiological pH, it will exist as a carboxylate anion, capable of forming strong ionic bonds or hydrogen bonds with positively charged or polar residues (like arginine, lysine, or histidine) in a target's active site. This acidic moiety is often critical for anchoring the ligand within the binding pocket.

The spatial arrangement of these three components—the planar benzoxazole, the hydrophobic phenyl group, and the anionic acetic acid arm—is essential for biological activity.

Optimization Strategies Based on SAR Insights

The insights gained from SAR studies provide a roadmap for optimizing the 2-phenyl-4-benzoxazoleacetic acid scaffold to develop derivatives with improved therapeutic properties.

One primary strategy is substituent modification . Based on SAR data indicating that electron-withdrawing groups at specific positions enhance potency, further analogues can be synthesized with various halogen or nitro groups to find the optimal electronic and steric profile. researchgate.netresearchgate.net For example, if a chloro group at position 6 proves beneficial, analogues with fluoro or bromo groups at the same position would be logical next steps to explore.

Molecular hybridization is another powerful optimization strategy. researchgate.net This involves combining the 2-phenyl-4-benzoxazoleacetic acid core with another known pharmacophore to create a hybrid molecule with potentially synergistic or dual-action properties. For instance, linking the scaffold to a moiety known to inhibit a different but related biological target could lead to a more effective agent. mongoliajol.info

Bioisosteric replacement can also be employed. The carboxylic acid of the acetic acid side chain could be replaced with a bioisostere, such as a tetrazole or a hydroxamic acid. These groups can mimic the acidic properties of the carboxylic acid but may offer different binding interactions, improved metabolic stability, or altered pharmacokinetic profiles. Similarly, the phenyl group at position 2 could be replaced with other aromatic systems like thiophene (B33073) or pyridine (B92270) to explore different hydrophobic and electronic interactions. researchgate.net

Finally, optimization can focus on improving pharmacokinetic properties. Modifications that increase solubility without sacrificing potency, or that reduce metabolic liability, are crucial for developing a viable drug candidate. nih.gov For example, replacing a metabolically susceptible methyl group with a trifluoromethyl group can block oxidation and improve metabolic stability. nih.gov Through these iterative design, synthesis, and evaluation cycles, the initial SAR insights can be leveraged to produce highly optimized lead compounds.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is crucial for understanding the binding mechanism of 2-phenyl-benzoxazole derivatives and for predicting their affinity and activity.

Molecular docking studies have been instrumental in elucidating how 2-phenyl-benzoxazole derivatives orient themselves within the active sites of various biological targets. These studies predict the binding conformation and estimate the binding affinity, often expressed as a docking score or binding energy.

For instance, docking studies on a series of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives targeting Staphylococcus aureus Sortase A revealed a distinct L-shaped binding mode. nih.gov The benzoxazole (B165842) core typically settles into a hydrophobic pocket, while substituents extend into other regions of the active site. nih.gov Similarly, when evaluating 2-substituted benzoxazole derivatives as potential antimicrobial agents against DNA gyrase, docking experiments showed favorable binding energies, suggesting a strong interaction with the enzyme's active site. nih.govresearchgate.net

In another study targeting anaplastic lymphoma kinase (ALK), a 2-(2-(fluorosulfonyloxy)phenyl)benzoxazole derivative was predicted to be a potential inhibitor based on its docking pose within the kinase binding site. mdpi.com Docking of various benzoxazole derivatives against the prostaglandin (B15479496) H2 synthase (PGHS) protein, the target for many anti-inflammatory drugs, also showed significant binding interactions. researchgate.net Furthermore, investigations into the tyrosinase inhibitory activity of 2-phenylbenzoxazole (B188899) compounds used in silico docking to confirm that derivatives with a 2,4-dihydroxyphenyl ring showed the most potent binding. mdpi.com

The binding affinities from these studies, often presented as docking scores in kcal/mol, provide a quantitative measure to rank potential inhibitors and guide further structural modifications.

Table 1: Predicted Binding Affinities of Benzoxazole Derivatives against Various Targets

| Compound Class | Target Protein | Predicted Binding Affinity/Docking Score | Reference |

|---|---|---|---|

| 1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazans | 4URO receptor | -8.0 kcal/mol (for compound 4c) | rjeid.com |

| 2-substituted benzoxazole derivatives | Prostaglandin H2 synthase (PGHS) | -7.084 to -7.426 kcal/mol | researchgate.net |

| Novel benzoxazole derivatives | Anti-tubercular target | -6.9 to -10.4 kcal/mol | pnrjournal.compnrjournal.com |

| 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives | Staphylococcus aureus Sortase A | Not specified numerically, but described as excellent | nih.gov |

Note: The table presents data from various studies on derivatives of the core benzoxazole structure.

A critical outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are vital for stabilizing the ligand-receptor complex.

For 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives targeting Sortase A, the benzoxazole core was found to lie in a hydrophobic pocket formed by residues Ala118, Val166, Val168, Val169, and Ile182. nih.gov In studies of benzoxazole derivatives as antifungal agents targeting the lipid transfer protein sec14p, the benzoxazole ring engaged in a π–π stacking interaction with Tyr151, while other parts of the molecule formed van der Waals interactions with residues such as Ser201, Gln202, and Met209. nih.gov A hydrogen bond was also observed between the heteroatom in the benzoxazole ring and the carboxyl group of Ser173. nih.gov

These findings are crucial for structure-activity relationship (SAR) studies, as they explain why certain chemical modifications enhance or diminish the biological activity of the compounds.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding pose and explore the conformational changes in both the ligand and the protein.

For benzoxazole derivatives, MD simulations have been used to validate docking results. For example, in a study on 1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazan derivatives, MD simulation data confirmed a stable interaction between the ligand and its target receptor. rjeid.com These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure that the complex remains stable throughout the simulation period.

Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/PBSA) analysis can be applied to MD trajectories to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. For one formazan (B1609692) derivative, the binding free energy was calculated to be -58.831 kJ/mol, indicating a strong and stable complex. rjeid.com

In Silico Approaches for Mechanistic Insights and Target Prediction

Computational tools are also employed to predict the potential biological targets of novel compounds, a field known as target prediction or reverse docking. Software like Swiss Target Prediction and PASS (Prediction of Activity Spectra for Substances) analyze the chemical structure of a molecule and compare it to databases of known ligands to hypothesize its protein targets and biological activities. pnrjournal.compnrjournal.com

For benzoxazole derivatives, such in silico studies have predicted a wide range of potential activities, including anti-tubercular and anticancer effects. pnrjournal.comijpsdronline.com These predictions help in understanding the compound's polypharmacology (its ability to interact with multiple targets) and can guide experimental validation. For the related benzimidazole (B57391) scaffold, in silico target prediction successfully identified 21 putative molecular targets, which were later subjected to experimental validation. researchgate.netresearchgate.net This highlights the power of computational approaches to uncover novel mechanisms of action and opportunities for drug repurposing.

Quantum Mechanical and Spectroscopic Computational Analysis

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. These calculations are used to understand chemical reactivity, molecular properties, and spectroscopic characteristics.

For 2-phenyl-benzoxazole derivatives, QM calculations have been used to predict fluorescent properties. Time-Dependent Density Functional Theory (TDDFT) has been successfully applied to calculate the absorption and fluorescence wavelengths of a 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole. mdpi.com The theoretical absorption maximum was calculated to be at 313 nm, which was in close agreement with the experimental value of 300 nm. mdpi.com Similarly, the calculated fluorescence wavelength was very close to the experimentally observed value. mdpi.com DFT calculations have also been used to confirm that certain formazan derivatives of benzoxazole are soft molecules with an electrophilic nature. rjeid.com

ADMET (Absorption, Distribution, Metabolism, Excretion) Prediction for Pre-clinical Lead Candidates (excluding toxicity)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction models are used in the early stages of drug discovery to forecast a compound's absorption, distribution, metabolism, and excretion profiles, helping to identify candidates with favorable drug-like properties and avoid costly failures in later stages.

For various 2-substituted benzoxazole derivatives, computational tools like QikProp and SwissADME have been used to predict key ADMET parameters. pnrjournal.comresearchgate.net These predictions assess properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and interaction with metabolic enzymes like cytochrome P450. Studies on (5 or 6)-amino-2-(substituted phenyl and benzyl) benzoxazole derivatives found that all calculated properties were within the permissible range for drug-like molecules. researchgate.net Such analyses are crucial for optimizing lead compounds to ensure they can reach their target in the body and persist for a sufficient duration to exert a therapeutic effect.

Table 2: Predicted ADMET Properties for Representative Benzoxazole Derivatives

| Property | Predicted Outcome | Significance | Reference |

|---|---|---|---|

| Oral Bioavailability | Good | Indicates the compound is likely to be well-absorbed when taken orally. | researchgate.net |

| Drug-likeness | Compliant with Lipinski's Rule of Five | Suggests the compound has physicochemical properties consistent with known oral drugs. | pnrjournal.comresearchgate.net |

| Blood-Brain Barrier (BBB) Penetration | Variable | Predicts whether the compound can cross into the central nervous system. | researchgate.net |

| Cytochrome P450 (CYP) Inhibition | Predicted to be substrates | Indicates potential for drug metabolism through major enzyme pathways. | researchgate.net |

Note: This table summarizes general findings from in silico studies on various benzoxazole derivatives.

Advanced Analytical Characterization and Spectroscopic Methodologies for Benzoxazoleacetic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of benzoxazoleacetic acid derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of a benzoxazole (B165842) derivative, specific chemical shifts are indicative of the different protons present. For instance, in a study of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea, characteristic broad singlets for the N-H protons were observed at δ 12.79, 11.66, and 10.98 ppm. nih.gov The protons of the 1,4-disubstituted phenyl ring appeared as doublets at δ 7.92 and 7.10 ppm, while the benzimidazole (B57391) phenyl ring protons showed doublets at δ 7.68 and 7.24 ppm. nih.gov The aromatic protons of the benzoyl ring were found in the most deshielded region as a multiplet between δ 8.23–7.70 ppm. nih.gov For other benzoxazine (B1645224) monomers, the oxazine (B8389632) ring formation is confirmed by a peak at 5.71 ppm assigned to O-CH₂-N and a shift at 5.00 ppm for Ar-CH₂-N. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The spectra of various 2-(substituted-phenyl)-benzoxazole derivatives have been extensively studied, allowing for the assignment of each carbon signal to its corresponding position in the molecule. rsc.org The chemical shifts in ¹³C NMR are sensitive to the electronic environment, making it a powerful technique for confirming substitutions on the phenyl and benzoxazole rings.

The combination of ¹H and ¹³C NMR, often aided by two-dimensional techniques like COSY and HSQC, allows for a complete and unambiguous assignment of the molecular structure of 4-Benzoxazoleacetic acid, 2-phenyl- and its analogs. beilstein-journals.orgrsc.org

Infrared (IR) and Mass Spectrometry (MS) for Compound Confirmation and Purity

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques used to confirm the identity and assess the purity of synthesized benzoxazoleacetic acid derivatives.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a compound is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. For benzoxazole derivatives, characteristic peaks for the oxazine ring are observed in the range of 918-920 cm⁻¹. researchgate.net The presence of a benzene (B151609) ring is identified by skeletal stretching vibrations around 1600 cm⁻¹, 1585 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹. researchgate.net In the case of carboxylic acids like phenylacetic acid, a very broad O-H stretching band is observed from approximately 3300 to 2500 cm⁻¹, which is a result of hydrogen bonding. docbrown.infonist.gov The carbonyl (C=O) stretching vibration for an aryl carboxylic acid typically appears between 1700 and 1680 cm⁻¹. docbrown.info The C-O stretching vibrations of the carboxylic acid group are found in the 1320 to 1210 cm⁻¹ region. docbrown.info The NIST WebBook provides a reference IR spectrum for 2-phenylbenzoxazole (B188899). nist.gov

Mass Spectrometry (MS) determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. This technique is crucial for confirming the molecular formula. For 2-phenylbenzoxazole, the molecular weight is 195.2167 g/mol . nist.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition. Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry has been shown to be advantageous for the analysis of larger biomolecules and synthetic polymers, with matrices like 2-(4-hydroxyphenylazo)benzoic acid (HABA) and α-cyano-5-phenyl-2,4-pentadienic acid (CPPA) demonstrating enhanced sensitivity and resolution. nih.govmdpi.com

The combination of IR and MS data provides strong evidence for the successful synthesis and purity of 4-Benzoxazoleacetic acid, 2-phenyl- and its derivatives.

X-ray Diffraction Studies for Solid-State Structure and Co-crystal Analysis

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of benzoxazoleacetic acid derivatives.

Single-crystal X-ray diffraction analysis has been successfully employed to elucidate the crystal structures of various benzoxazole and related heterocyclic compounds. nih.govresearchgate.neteurjchem.commdpi.com For example, the crystal structure of N'-acetyl-N'-phenyl-2-naphthohydrazide was solved and refined, revealing a complex network of N-H···O and C-H···O hydrogen bonds, as well as C-H···π and π···π interactions that stabilize the supramolecular structure. eurjchem.com Similarly, studies on 1,4-benzoxazine derivatives have shown the formation of π···π and C-H···π interactions along with strong N-H···O hydrogen bonds. researchgate.net

X-ray diffraction is also instrumental in the study of co-crystals, where two or more different molecules are present in the same crystal lattice. This technique has been used to analyze the co-crystal of 2-aminobenzothiazole (B30445) with 4-fluorobenzoic acid. eurjchem.com The analysis of crystal packing in aromatic esters has revealed alternating regions of loosely packed aliphatic chains and closely packed aromatic cores, with the number of weak directional interactions correlating to the number of phase transitions. colab.ws

The data obtained from X-ray diffraction studies are essential for understanding the structure-property relationships in the solid state and for the rational design of new materials with desired physical and chemical properties.

Chromatographic Techniques for Separation and Purity Assessment (e.g., TLC, HPLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of 4-Benzoxazoleacetic acid, 2-phenyl- and its derivatives. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. For instance, the synthesis of 2-(amino-2'-hydroxyphenyl)benzoxazole derivatives can be monitored by TLC using dichloromethane (B109758) as the eluent. scielo.br

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique used for the separation and analysis of complex mixtures. It offers high resolution and sensitivity. Chiral HPLC columns, such as the Astec® CHIROBIOTIC® T2, are specifically designed for the separation of enantiomers, which is crucial for compounds with stereocenters. sigmaaldrich.com For example, the enantiomers of 4-phenyl-2-oxazolidinone can be separated using a mobile phase of methanol (B129727) on such a column. sigmaaldrich.com HPLC is also used in conjunction with other detectors, like UV-Vis, to provide further analytical information.

These chromatographic techniques are indispensable in both the synthesis and quality control of benzoxazoleacetic acid derivatives, ensuring the isolation of pure compounds for further characterization and application.

Advanced Spectroscopic Methods (e.g., UV-Vis, Fluorescence, Raman)

Beyond the core techniques, a range of advanced spectroscopic methods provide further insights into the electronic and vibrational properties of benzoxazoleacetic acid derivatives.

UV-Vis Spectroscopy is used to study the electronic transitions within a molecule. Benzoxazole derivatives are known to absorb UV radiation. For example, derivatives of 2-(2'-hydroxyphenyl)benzoxazole absorb both UVA and UVB radiation, with maximum absorption wavelengths (λmax) ranging from 336 to 374 nm. scielo.br The absorption properties can be influenced by the solvent and the pH of the solution. up.ac.zaresearchgate.net Solid-state UV/Vis spectroscopy can also be used to confirm complex formation, with shifts in absorption bands indicating interactions such as hydrogen bonding. up.ac.za

Fluorescence Spectroscopy investigates the emission of light from a molecule after it has absorbed light. Many benzoxazole derivatives exhibit fluorescence. For instance, 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole in acetonitrile (B52724) shows a maximum fluorescence at 359 nm with an excitation wavelength of 330 nm. mdpi.com The difference between the absorption and emission maxima, known as the Stokes shift, is a key characteristic of a fluorescent molecule. mdpi.com The fluorescence properties of these compounds make them promising candidates for applications such as luminescent sensors. mdpi.com

Raman Spectroscopy provides information about the vibrational modes of a molecule, similar to IR spectroscopy, but is based on the inelastic scattering of light. It is particularly useful for studying molecules in aqueous solutions. The Raman spectra of phenylacetic acid and its derivatives have been analyzed to understand their structural stability and vibrational assignments. researchgate.net Techniques like Azo-Enhanced Raman Scattering (AERS) can significantly enhance the Raman signal, allowing for the detection of trace amounts of substances. nih.gov

These advanced spectroscopic methods provide a deeper understanding of the photophysical properties of 4-Benzoxazoleacetic acid, 2-phenyl- and its derivatives, which is crucial for the development of new functional materials and probes.

Emerging Applications and Future Research Directions

Development of Prodrug Strategies for Improved Pharmacokinetic Profiles

A significant challenge in drug development is optimizing the pharmacokinetic properties of a lead compound to ensure it reaches the target site in sufficient concentrations. Prodrug strategies are a key approach to overcoming issues like poor solubility, limited permeability, and rapid metabolism. For benzoxazoleacetic acid derivatives, esterification is a prominent prodrug strategy.

Research into related compounds, such as 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA), has demonstrated the effectiveness of this approach. The methyl ester prodrug, Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), was synthesized to enhance the anti-psoriatic effects of the parent compound. nih.gov The primary function of a prodrug is to improve pharmacokinetics and ensure effective delivery of the active drug to its site of action. nih.gov Studies have shown that both oral and topical administration of MCBA resulted in more pronounced inhibitory effects compared to its parent acid, CBA, in mouse models of psoriasis. nih.gov This suggests that converting the carboxylic acid moiety of 4-Benzoxazoleacetic acid, 2-phenyl- into an ester could similarly enhance its bioavailability and therapeutic efficacy. The general mechanism for such prodrugs involves enzymatic hydrolysis in the body, releasing the active carboxylic acid.

| Compound | Structure | Role | Advantage |

| 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) | Parent Drug | Active therapeutic agent | Direct pharmacological activity |

| Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA) | Prodrug (Methyl Ester) | Inactive precursor | Enhanced pharmacokinetic profile and stronger inhibitory effects upon administration nih.gov |

Exploration as Chemo-Sensors and Molecular Probes

The inherent fluorescent properties of the benzoxazole (B165842) core make it an attractive scaffold for the development of chemosensors and molecular probes. mdpi.com These tools are designed to detect and signal the presence of specific ions or molecules through a measurable change in their optical properties, such as fluorescence. nih.gov

Benzoxazole-containing ligands have found numerous applications in fluorescence chemosensing. uniurb.it For instance, a cyclophane macrocycle incorporating a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore has been developed as a selective fluorescent sensor for zinc (Zn²⁺) and cadmium (Cd²⁺) ions in aqueous media. uniurb.it This sensor operates through a photoinduced electron transfer (PET) mechanism, where the fluorescence is "turned on" upon coordination with the target metal ions. uniurb.it The pronounced fluorescence and significant Stokes shift of some benzoxazole derivatives make them promising for creating luminescent sensors for both technological and medical applications. mdpi.com Given these precedents, 4-Benzoxazoleacetic acid, 2-phenyl- could be functionalized to create novel probes for detecting biologically relevant analytes.

| Sensor Type | Fluorophore | Target Analytes | Sensing Mechanism |

| Fluorescent Macrocycle | 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) | Zn²⁺, Cd²⁺ | Photoinduced Electron Transfer (PET) and Chelating Enhancement of Fluorescence (CHEF) uniurb.it |

Potential in Material Science and Functional Materials Development

Beyond biological applications, 2-substituted benzoxazoles are recognized for their potential in materials science and organic electronics. researchgate.net Their photophysical properties are central to this potential. For example, derivatives of 2-(2-hydroxyphenyl)benzoxazole (B213137) are known to exhibit excited-state intramolecular proton transfer (ESIPT), a phenomenon that can be harnessed in the design of functional materials. mdpi.com

The introduction of specific functional groups onto the benzoxazole scaffold can further tailor its properties for material applications. The addition of a fluorosulfate (B1228806) group, for example, could be useful for immobilizing the compounds on material surfaces. mdpi.com The suitability of certain benzoxazole derivatives as photoactivated fluorescent dyes has also been noted. sigmaaldrich.com These characteristics suggest that 4-Benzoxazoleacetic acid, 2-phenyl- could serve as a building block for creating novel polymers, organic light-emitting diodes (OLEDs), or other functional materials where fluorescence and electronic properties are desired.

Strategic Integration into Drug Discovery and Lead Optimization Paradigms for Novel Therapeutics

The benzoxazole scaffold is a valuable pharmacophore in drug discovery, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netmdpi.com The strategic modification of the 2-phenyl and the acetic acid moieties of the core structure is a key aspect of lead optimization.

Structure-activity relationship (SAR) studies are crucial in this process. For example, research on a series of 2-(3,4-disubstituted phenyl)benzoxazole derivatives revealed important insights for developing potent antiproliferative agents. It was found that a methoxy (B1213986) group at the 3-position of the phenyl ring and a morpholine (B109124) or N,N-diethyl group at the 4-position enhanced anticancer activity against non-small cell lung cancer (NCI-H460) cells. mdpi.com Such SAR studies provide a rational basis for designing new analogues of 4-Benzoxazoleacetic acid, 2-phenyl- with improved potency and selectivity. This iterative process of synthesis, biological evaluation, and SAR analysis is fundamental to modern drug discovery. youtube.com

| Derivative Class | Substitution Pattern | Target | Key Finding |

| 2-(3,4-disubstituted phenyl)benzoxazoles | 3-methoxy, 4-morpholino on phenyl ring | NCI-H460 Cancer Cells | Enhanced antiproliferative activity compared to other derivatives and the reference drug etoposide (B1684455) mdpi.com |

| 2-(3,4-disubstituted phenyl)benzoxazoles | 4-N,N-diethyl on phenyl ring | NCI-H460 Cancer Cells | Showed higher antiproliferative activity compared to other evaluated derivatives mdpi.com |

Bioremediation and Environmental Fate Studies

Currently, there is a lack of specific research in the public domain concerning the bioremediation or environmental fate of 4-Benzoxazoleacetic acid, 2-phenyl-. Such studies are typically conducted for compounds that are produced in large quantities or have a high potential for environmental release, which does not appear to be the case for this specific research compound at present.

Multi-target Drug Design and Polypharmacology Approaches

Given the complexity of many diseases, which often involve multiple biological pathways, multi-target drug design has emerged as a promising therapeutic strategy. nih.gov This polypharmacological approach aims to develop a single molecule that can modulate several targets simultaneously, potentially offering improved efficacy and a lower risk of drug resistance compared to combination therapies. nih.gov

The benzoxazole scaffold and its bioisosteres, like benzothiazole, are well-suited for this paradigm. For instance, benzothiazole-phenyl-based analogues have been developed as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes implicated in pain and inflammation. nih.gov Similarly, a benzoxazinone (B8607429) derivative, ZAK-I-57, has been identified as a potent multi-targeted agent for hepatocellular carcinoma, downregulating oncogenic proteins like EGFR and c-Myc while promoting apoptosis. nih.gov These examples highlight the potential for designing derivatives of 4-Benzoxazoleacetic acid, 2-phenyl- that can interact with multiple, disease-relevant targets, embodying a modern approach to therapeutic development.

| Compound Class | Targets | Therapeutic Area | Approach |

| Benzothiazole-phenyl analogs | Soluble epoxide hydrolase (sEH), Fatty acid amide hydrolase (FAAH) | Pain | Dual-target inhibition nih.gov |

| Benzoxazinone derivatives (e.g., ZAK-I-57) | EGFR, c-Myc, Bax/Bcl-2 pathway | Hepatocellular Carcinoma | Multi-target therapy nih.gov |

Q & A

Q. What are the standard synthetic routes for 4-Benzoxazoleacetic acid, 2-phenyl-?

The synthesis typically involves diazotization of primary amines (e.g., 2-aminobenzoxazole derivatives) followed by coupling reactions with phenolic or carboxylic acid substrates. For example:

- Diazotization of 4,6-disubstituted-2-aminobenzothiazole using NaNO₂ and H₂SO₄ at 0–5°C generates a diazonium salt, which is coupled with 2-hydroxy-4-substituted benzoic acid derivatives under alkaline conditions to form azo-linked benzoxazole analogs .

- Alternative methods include cyclization of o-aminophenol derivatives with carboxylic acids or esters in the presence of catalysts like polyphosphoric acid . Key characterization steps: Melting points, elemental analysis, FT-IR (C=O and N=N stretches), UV-Vis (λₘₐₓ for azo groups), and ¹H-NMR (aromatic proton splitting patterns) .

Q. How can researchers confirm the structural integrity of 4-Benzoxazoleacetic acid derivatives?

Use a multi-technique approach :

- FT-IR : Identify functional groups (e.g., carboxylic acid O-H stretch ~2500–3300 cm⁻¹, benzoxazole C=N stretch ~1600 cm⁻¹) .

- ¹H-NMR : Analyze aromatic proton environments (e.g., deshielding due to electron-withdrawing substituents) and coupling constants .

- X-ray crystallography : Resolve bond lengths and angles (e.g., C-N in benzoxazole rings typically ~1.32–1.38 Å) . Cross-reference data with computational models (e.g., DFT-optimized geometries) to validate assignments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 4-Benzoxazoleacetic acid derivatives?

- Temperature control : Diazotization requires 0–5°C to stabilize diazonium salts; higher temperatures promote decomposition .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance solubility of aromatic intermediates .

- Catalysts : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps in benzoxazole formation .

- pH adjustment : Maintain slightly alkaline conditions (pH 8–9) during coupling to deprotonate phenolic substrates, increasing reactivity .

Q. How should researchers resolve contradictions in spectral data for novel derivatives?

- Cross-validation : Compare NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis sets) to confirm assignments .

- Isotopic labeling : Use deuterated analogs to distinguish overlapping proton signals in crowded aromatic regions .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas when elemental analysis discrepancies arise (e.g., due to hygroscopic samples) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in benzoxazole derivatives?

- Substituent variation : Introduce electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups at the 4-position of the benzoxazole ring to modulate electronic effects .

- Bioactivity assays : Test derivatives for biological activity (e.g., antimicrobial, anticancer) and correlate results with Hammett σ values or calculated logP .

- Molecular docking : Map interactions between derivatives and target proteins (e.g., enzyme active sites) using software like AutoDock .

Q. How can computational methods enhance the study of 4-Benzoxazoleacetic acid derivatives?

- DFT calculations : Predict vibrational spectra (IR), NMR chemical shifts, and HOMO-LUMO gaps to guide experimental design .

- Molecular dynamics (MD) simulations : Assess stability in biological membranes or solvent environments .

- QSAR modeling : Develop predictive models for bioactivity using descriptors like polar surface area or molar refractivity .

Methodological Considerations

Q. How are acid dissociation constants (pKa) determined for 4-Benzoxazoleacetic acid derivatives?

- Potentiometric titration : Measure pH changes in aqueous solutions at varying concentrations (25°C, 0.1 M KCl). Carboxylic acid protons typically exhibit pKa ~2.5–4.0, while phenolic protons range from ~8.5–10.5 .

- UV-Vis spectrophotometry : Monitor absorbance shifts at different pH levels to identify deprotonation events .

Q. What protocols ensure stability during storage and handling?

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for most benzoxazole derivatives) .

- HPLC purity checks : Use C18 columns with acetonitrile/water gradients to detect degradation products .

- Storage : Keep under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.